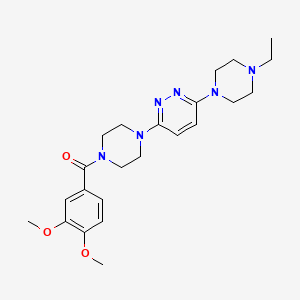

(3,4-Dimethoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Description

The compound (3,4-Dimethoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone features a methanone core bridging a 3,4-dimethoxyphenyl group and a piperazine moiety. The piperazine is further substituted with a pyridazin-3-yl ring bearing a 4-ethylpiperazine group.

Properties

IUPAC Name |

(3,4-dimethoxyphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O3/c1-4-26-9-11-27(12-10-26)21-7-8-22(25-24-21)28-13-15-29(16-14-28)23(30)18-5-6-19(31-2)20(17-18)32-3/h5-8,17H,4,9-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMPJBRHODBOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3,4-Dimethoxyphenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a dimethoxyphenyl group and piperazine derivatives, which are known for their diverse biological activities.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar piperazine-based compounds can induce apoptosis in cancer cells through various pathways, including inhibition of cell proliferation and modulation of apoptotic markers .

2. Antimicrobial Effects

The compound has demonstrated antimicrobial activity against various bacterial strains. A study focusing on similar methanone derivatives reported their efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes.

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. It is suggested that it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators . This dual action—both pro-inflammatory and counteracting—highlights its complexity in biological systems.

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes like leukotriene A4 hydrolase (LTA4H), which plays a critical role in the biosynthesis of inflammatory mediators .

- Cell Signaling Modulation : It may modulate signaling pathways involved in cell survival and apoptosis, particularly through interactions with p53 and other apoptotic factors.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of similar compounds:

- In Vivo Studies : Animal models treated with piperazine derivatives showed significant tumor reduction compared to controls, suggesting effective anticancer activity.

- Clinical Trials : Early-phase clinical trials have indicated promising results for related compounds in treating specific cancers, with manageable side effects reported .

Data Tables

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Methanone Derivatives

Key Structural Differences and Implications

Aromatic Substituents: The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, improving membrane permeability compared to ’s chloro-methylphenyl (electron-withdrawing) and ’s hydroxy-methoxyphenyl (polar, reducing lipophilicity) .

Heterocyclic Systems :

- The pyridazine core in the target compound offers a planar structure for π-π stacking, whereas ’s triazolopyrimidine introduces additional nitrogen atoms, possibly enhancing binding to purine receptors .

- ’s pyrazole ring enables hydrogen bonding, a feature absent in the pyridazine-based target compound .

Piperazine Modifications :

- The 4-ethylpiperazine in the target compound may enhance solubility and metabolic stability compared to ’s nitro-phenyl group, which carries toxicity risks .

- ’s (1s,4s)-4-phenylcyclohexyl substituent adds rigidity and lipophilicity, likely reducing aqueous solubility .

Research Findings and Hypotheses

While explicit biological data for the target compound is absent in the provided evidence, inferences can be drawn from structural analogs:

- Receptor Affinity: The dual piperazine-pyridazine system may target serotonin or dopamine receptors, common in antipsychotics. ’s triazolopyrimidine analog could exhibit adenosine receptor activity .

- Solubility and Toxicity : The ethylpiperazine group likely improves solubility over ’s nitro-phenyl derivative, which may face toxicity hurdles .

- Metabolic Stability : The 3,4-dimethoxy substitution could slow oxidative metabolism compared to ’s hydroxy-methoxy variant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.